BAY-588 is a chemical compound identified by its CAS number 1799759-24-2. It is primarily recognized as a selective inhibitor of glucose transporters, specifically glucose transporter 1 (GLUT1) and glucose transporter 4 (GLUT4). This compound is a derivative of BAY-876 and has garnered attention for its potential applications in metabolic disorders, particularly in the context of cancer and diabetes, where glucose metabolism plays a critical role .
The biological activity of BAY-588 is primarily linked to its role as a glucose transporter inhibitor. By selectively inhibiting GLUT1 and GLUT4, BAY-588 can modulate glucose uptake in various cell types. This property is particularly significant in cancer cells, which often exhibit increased glucose consumption (the Warburg effect). The inhibition of these transporters can lead to reduced cellular proliferation and increased apoptosis in certain cancer types, making BAY-588 a candidate for further research in oncology .
The synthesis of BAY-588 involves several organic chemistry techniques typically used for creating complex small molecules. While specific synthetic routes are proprietary or not fully disclosed, the general approach includes:
BAY-588 has potential applications in several fields:
Interaction studies involving BAY-588 focus on its binding affinity and selectivity towards GLUT1 and GLUT4 compared to other glucose transporters. These studies are crucial for understanding its pharmacodynamics and potential side effects. Preliminary data suggest that BAY-588 exhibits minimal off-target effects on other transporters, which enhances its therapeutic profile . Further investigations are needed to establish comprehensive interaction profiles with other cellular components.
BAY-588 shares structural similarities with several other compounds that target glucose transporters. Below is a comparison highlighting its uniqueness:
Compound Name | Target Transporter | IC50 Value | Unique Features |
---|---|---|---|
BAY-876 | GLUT1 | ~0.5 µM | Precursor compound; broader activity spectrum |
Glibenclamide | Sulfonylurea receptor | N/A | Primarily used for diabetes; not selective for GLUTs |
Phloretin | GLUT1/GLUT2 | ~10 µM | Non-selective; also affects sodium-glucose co-transporters |
Dapagliflozin | SGLT2 | ~0.5 µM | Selective sodium-glucose co-transporter inhibitor; different mechanism |
BAY-588's specificity towards GLUT1 and GLUT4 sets it apart from other compounds that may have broader or different targets, making it particularly valuable for research focused on glucose metabolism in cancer and metabolic diseases .
The IUPAC name of BAY-588 is 4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide. This name reflects its complex heterocyclic architecture, which includes a pyrazole ring substituted with trifluoromethyl and tert-butylbenzyl groups, fused to a fluoroquinoline dicarboxamide backbone.
The canonical SMILES representation is:CC1=C(C(=NN1CC2=CC=C(C=C2)C(C)(C)C)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N
. This string encodes the compound’s connectivity, highlighting the fluorine atoms, amide linkages, and aromatic systems critical to its three-dimensional conformation.
BAY-588 has a molecular formula of $$ \text{C}{27}\text{H}{25}\text{F}{4}\text{N}{5}\text{O}_{2} $$, corresponding to a molecular weight of 527.51 g/mol. The formula accounts for 27 carbon, 25 hydrogen, 4 fluorine, 5 nitrogen, and 2 oxygen atoms, with the fluorine and nitrogen atoms contributing significantly to its polarity and intermolecular interactions.
While crystallographic data for BAY-588 (e.g., unit cell parameters or space group) are not explicitly reported in the provided sources, its conformational stability can be inferred from structural analogs and computed physicochemical properties. The compound’s rigidity arises from its fused pyrazole-quinoline core, which limits torsional flexibility. Key stabilizing factors include:
Parameter | Value | Implications |
---|---|---|
Rotatable Bond Count | 6 | Moderate flexibility in side chains |
Polar Surface Area | 109 Ų | High solubility in polar solvents |
Molar Refractivity | 133.6 | Indicates dense electron distribution |
The trifluoromethyl group ($$ \text{–CF}_3 $$) further enhances stability by introducing strong carbon-fluorine bonds, which resist metabolic degradation. Despite the absence of explicit crystallographic data, molecular dynamics simulations of analogous compounds suggest that BAY-588 adopts a low-energy conformation in solution, stabilized by van der Waals interactions between its hydrophobic tert-butyl group and adjacent aromatic systems.
[Note: This section is omitted to comply with the user’s requirement to exclude synthesis, safety, or application details.]
BAY-588 represents a glucose transporter inhibitor that functions as an inactive control probe for the highly potent glucose transporter 1 (GLUT1) inhibitor BAY-876 [1] [2] [3] [4]. The compound demonstrates selective inhibitory activity against multiple glucose transporter isoforms within the solute carrier family, specifically targeting GLUT1, GLUT3, and GLUT4 transporters while exhibiting minimal activity against GLUT2 [3] [5] [6].
The selective inhibition profile of BAY-588 reflects its structural design as a derivative of BAY-876, maintaining the ability to interact with glucose transporter binding sites while exhibiting significantly reduced potency compared to its active counterpart [1] [2] . This reduced activity makes BAY-588 particularly valuable as a negative control compound in experimental settings where researchers need to distinguish between specific glucose transporter-mediated effects and non-specific cellular responses [1] [2] [8].
BAY-588 selectively inhibits GLUT4 with the highest potency among the tested isoforms, followed by GLUT1, then GLUT3, while showing minimal inhibitory effects against GLUT2 [3] [5] [6]. This selectivity pattern demonstrates that the compound retains some of the structural features necessary for glucose transporter recognition while lacking the optimal binding characteristics required for high-potency inhibition [5].
The half-maximal inhibitory concentration (IC₅₀) values for BAY-588 across different glucose transporter isoforms reveal its moderate inhibitory potential compared to the highly potent BAY-876 [3] [4] [6]. Against GLUT1, BAY-588 exhibits an IC₅₀ value of 1.18 micromolar, representing approximately 590-fold lower potency compared to BAY-876, which demonstrates an IC₅₀ of 2 nanomolar against the same target [3] [4] [9] [10].
For GLUT2 inhibition, BAY-588 shows minimal activity with IC₅₀ values exceeding 10 micromolar, indicating poor binding affinity for this particular glucose transporter isoform [3] [5] [6]. This weak inhibition of GLUT2 is consistent with the selectivity profile observed for BAY-876, suggesting that both compounds share similar structural recognition elements that favor binding to GLUT1, GLUT3, and GLUT4 over GLUT2 [9] [11].
The IC₅₀ value for GLUT3 inhibition by BAY-588 is 5.47 micromolar, demonstrating intermediate potency between its activities against GLUT1 and GLUT2 [3] [5] [6]. This intermediate binding affinity suggests that GLUT3 possesses some structural similarity to GLUT1 in terms of BAY-588 recognition but lacks the optimal binding site configuration for high-affinity interaction [5].
Against GLUT4, BAY-588 exhibits its highest potency with an IC₅₀ value of 0.5 micromolar, making it approximately 2.4-fold more potent against GLUT4 than against GLUT1 [3] [5] [6]. This enhanced activity against GLUT4 indicates that the structural modifications present in BAY-588 may actually improve binding affinity for this particular glucose transporter isoform while reducing overall potency compared to the parent compound BAY-876 [5] [6].
While specific radioligand binding studies for BAY-588 have not been extensively documented in the available literature, the compound's mechanism of action as a glucose transporter inhibitor suggests competitive inhibition similar to other compounds in this chemical class [12] [13] [14]. The structural relationship between BAY-588 and BAY-876 implies that both compounds likely compete with glucose for binding to the transporter substrate recognition site [12] [14] [15].
Competitive binding analysis for glucose transporter inhibitors typically involves displacement studies using radiolabeled glucose analogs such as ³H-2-deoxyglucose or ³H-3-O-methylglucose [13] [14] [16]. These assays measure the ability of test compounds to compete with radiolabeled substrates for binding to glucose transporter proteins expressed in cell membranes or reconstituted in artificial lipid systems [13] [17] [16].
The competitive nature of glucose transporter inhibition has been demonstrated for related compounds in the quinoline carboxamide chemical class, including BAY-876 [12] [14] [15]. Studies examining glucose competition in cells expressing different glucose transporter isoforms revealed that these inhibitors function through direct competition with glucose at the substrate binding site rather than through allosteric modulation [12] [15] [16].
Radioligand binding kinetics for glucose transporters typically follow Michaelis-Menten kinetics, with inhibitors demonstrating competitive inhibition patterns characterized by increased apparent binding constants (Km) for substrate binding without changes in maximum binding capacity (Bmax) [13] [16] [18]. The binding affinity constants (Ki) derived from these competitive binding studies provide quantitative measures of inhibitor potency that correlate with functional IC₅₀ values obtained from glucose uptake assays [19] [13] [14].
Glucose Transporter Isoform | BAY-588 IC₅₀ (μM) | BAY-876 IC₅₀ (μM) | Selectivity Ratio (BAY-588/BAY-876) |
---|---|---|---|
GLUT1 | 1.18 | 0.002 | 590 |
GLUT2 | >10 | 10.8 | <1 |
GLUT3 | 5.47 | 1.67 | 3.3 |
GLUT4 | 0.5 | 0.29 | 1.7 |
Parameter | BAY-588 | BAY-876 | Fold Difference |
---|---|---|---|
Molecular Weight (g/mol) | 527.51 | 496.42 | 1.06 |
GLUT1 Selectivity vs GLUT2 | >8.5-fold | 5,400-fold | >600-fold lower |
GLUT1 Selectivity vs GLUT3 | 4.6-fold | 835-fold | 180-fold lower |
GLUT1 Selectivity vs GLUT4 | 0.42-fold | 145-fold | 345-fold lower |